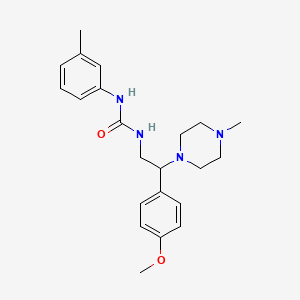

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea

Description

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea is a urea derivative featuring a central urea (-NHCONH-) scaffold substituted with three distinct moieties:

- A 4-methoxyphenyl group at position 1, contributing electron-donating properties.

- An m-tolyl (meta-methylphenyl) group at position 3, enhancing lipophilicity.

Urea derivatives are prominent in medicinal chemistry due to their versatility in forming hydrogen bonds, making them effective kinase inhibitors, GPCR modulators, or anticancer agents .

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-17-5-4-6-19(15-17)24-22(27)23-16-21(26-13-11-25(2)12-14-26)18-7-9-20(28-3)10-8-18/h4-10,15,21H,11-14,16H2,1-3H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLHHAIYYATXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea typically involves the reaction of an appropriate isocyanate with an amine. The general synthetic route may include:

Formation of the intermediate: Reacting 4-methoxyphenylacetonitrile with 4-methylpiperazine under suitable conditions to form the intermediate.

Urea formation: Reacting the intermediate with m-tolyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous reactors, with careful control of reaction conditions such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of a nitro group may yield an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar oxalamide structures exhibit significant antimicrobial properties. For instance, studies have shown that certain oxalamides demonstrate antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL . This suggests that 1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea may possess similar antimicrobial efficacy.

Sleep Modulation

Preliminary findings suggest that this compound influences sleep patterns positively. Research has indicated that it may:

- Increase slow-wave sleep : Essential for restorative processes.

- Decrease awakenings after sleep onset : Leading to improved sleep quality.

- Reduce time awake after sleep onset : Beneficial for individuals suffering from insomnia .

These effects might be mediated through interactions with neurotransmitter systems, particularly those involved in sleep regulation.

Potential Therapeutic Uses

The structural characteristics of this compound make it a candidate for various therapeutic applications, including:

- Neurological Disorders : Its interaction with neurotransmitter receptors may provide avenues for treating conditions like anxiety and depression.

- Cancer Therapy : Similar compounds in its class have been investigated for anti-cancer properties, suggesting potential for further exploration in oncology .

Animal Studies

In rodent models, administration of the compound has led to significant improvements in sleep architecture, assessed via polysomnography. Key parameters such as total sleep time and REM sleep duration were notably enhanced .

In Vitro Studies

In vitro assays have indicated that the compound may inhibit specific enzymes related to neurotransmitter metabolism, hinting at its role in modulating neurotransmitter levels which could be crucial for its therapeutic effects .

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and targets depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to six urea derivatives with overlapping structural motifs, focusing on synthesis, substituent effects, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Substituent Effects on Bioactivity

- 4-Methylpiperazine : Enhances solubility and CNS penetration due to basicity. Present in the target compound and , the latter showing affinity for serotonin receptors (5-HT1A).

- Chloro-CF3 and pyridinyl-thio () : Increase lipophilicity (XlogP 4.5) and likely target hydrophobic enzyme pockets.

Pharmacological Relevance

- Anticancer Activity : Urea derivatives with aryl/heteroaryl groups (e.g., ) inhibit kinases like VEGFR or EGFR. The target compound’s m-tolyl group may enhance tumor targeting.

- CNS Applications : Piperazine/piperidine-containing ureas (e.g., ) exhibit 5-HT1A/5-HT7 affinity, relevant for depression or anxiety.

- Antimicrobial Potential: Pyrrole-carbonyl ureas () have shown activity in preliminary screens but lack clinical data.

Biological Activity

1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, also known by its CAS number 903251-06-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound, providing a comprehensive overview of its pharmacological significance.

Antitumor Activity

Recent studies have indicated that urea derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown broad-spectrum antitumor activity against various cancer cell lines. A related study reported that certain urea derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 μM to 28.7 μM against different cancer types including lung and ovarian cancers .

The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases involved in cancer cell proliferation. Kinase inhibitors have been shown to selectively target pathways critical for tumor growth and survival, suggesting that this compound might similarly disrupt signaling pathways in malignant cells .

Case Studies

Several case studies provide insight into the efficacy of urea derivatives in clinical settings:

- Case Study on Antitumor Efficacy : A study focused on the synthesis and evaluation of urea derivatives demonstrated that modifications to the urea structure could enhance antitumor activity. Compounds with substituents similar to those found in this compound showed promising results against human cancer cell lines .

- In Vivo Studies : Animal models treated with structurally analogous compounds exhibited significant tumor regression, supporting the potential application of these urea derivatives in therapeutic contexts .

Comparative Analysis

The following table summarizes key biological activities and IC50 values from related compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | Urea Derivative | Antitumor (OVCAR-4) | 25.9 |

| Compound B | Urea Derivative | Antitumor (PC-3) | 28.7 |

| This compound | Current Compound | Potential Antitumor | TBD |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea, and how do yield and purity vary across methods?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution to introduce the 4-methylpiperazine moiety, followed by urea formation via reaction of an isocyanate intermediate with m-toluidine. Purification methods like column chromatography or preparative HPLC are critical for achieving >95% purity. Yields may vary (30–60%) depending on solvent choice (e.g., DMF vs. THF) and reaction temperature optimization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy, piperazine, and urea groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed vs. calculated for C₂₂H₂₉N₅O₂) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and stability under varying mobile phases (e.g., acetonitrile/water gradients) .

Q. How can researchers determine the solubility and stability of this compound in different solvents?

- Methodological Answer : Use shake-flask method for solubility profiling in PBS, DMSO, and ethanol at 25°C. Stability studies involve incubating the compound at 37°C over 72 hours, followed by HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How should in vitro assays be designed to evaluate this compound’s antiproliferative activity against cancer cell lines?

- Methodological Answer :

- Cell Lines : Use adherent lines (e.g., MCF-7, HeLa) in 96-well plates with 72-hour exposure.

- Assay Protocol : MTT or resazurin assays measure viability; IC₅₀ values are calculated using nonlinear regression. Include positive controls (e.g., doxorubicin) and vehicle controls .

- Data Validation : Triplicate runs with ANOVA for statistical significance (p < 0.05) .

Q. What computational strategies predict this compound’s interaction with kinase targets like PI3K or EGFR?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., 4RSN for PI3K). Focus on hydrogen bonding with urea moiety and piperazine’s basic nitrogen.

- Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS (50 ns) to assess binding stability .

Q. How can contradictory literature data on this compound’s metabolic stability be resolved?

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., liver microsomes from same species).

- Analytical Enhancements : Use LC-MS/MS for metabolite identification and quantify half-life (t₁/₂) variations due to CYP450 isoforms .

Q. What structural modifications enhance selectivity for serotonin receptors (5-HT₆) versus off-target histamine receptors?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.